1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one

Positional isomerism Conformational analysis Medicinal chemistry SAR

1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one (CAS 449745-83-9; ChemSpider ID is a synthetic biaryl hydroxyketone belonging to the deoxybenzoin/chalcone-reduced class, characterized by a 2,4-dihydroxyphenyl a-ring linked via an ethanone bridge to a 2-isopropyl-substituted phenoxy b-ring. Its molecular formula is C₁₇H₁₈O₄ with a monoisotopic mass of 286.120509 Da.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
Cat. No. B5529517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C17H18O4/c1-11(2)13-5-3-4-6-17(13)21-10-16(20)14-8-7-12(18)9-15(14)19/h3-9,11,18-19H,10H2,1-2H3
InChIKeyCNYIAQKTZLOMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one – Structural Identity and Procurement Baseline


1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one (CAS 449745-83-9; ChemSpider ID 632619) is a synthetic biaryl hydroxyketone belonging to the deoxybenzoin/chalcone-reduced class, characterized by a 2,4-dihydroxyphenyl a-ring linked via an ethanone bridge to a 2-isopropyl-substituted phenoxy b-ring . Its molecular formula is C₁₇H₁₈O₄ with a monoisotopic mass of 286.120509 Da . The compound is structurally distinguished from its commercially prevalent para-isopropyl positional isomer (CAS 201284-86-8, WYE-176234) solely by the ortho versus para placement of the isopropyl group on the phenoxy ring—a single constitutional change that alters steric environment, conformational flexibility, and potentially target-binding pharmacophore geometry .

Why 1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one Cannot Be Substituted by Its Para-Isopropyl Isomer


Positional isomerism at the phenoxy isopropyl group—ortho (2-position) in the target compound versus para (4-position) in the widely cataloged analog WYE-176234—is not a trivial substitution. In biaryl hydroxyketone series, ortho substitution introduces steric congestion around the ether oxygen, restricts rotational freedom of the b-ring relative to the ethanone linker, and can shift the torsion angle between the two aromatic planes by 30°–60° compared to the para congener [1]. These conformational differences directly modulate pharmacophoric presentation to protein targets: in the related antivirulence series targeting AgrA, para-substituted compounds F1, F12, and F19 exhibited pronounced MRSA hemolysis inhibition (F12: 98.1% at 1 μg/mL), while certain ortho-substituted variants showed divergent activity profiles, underscoring that substitution position on the phenoxy ring is a determinant of biological engagement, not merely a physicochemical nuance [2].

Quantitative Differentiation Evidence: 1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one Versus Closest Analogs


Positional Isomer Identity: Ortho- vs. Para-Isopropyl Substitution Defines Distinct Chemical Space

The target compound bears the isopropyl substituent at the ortho (2-) position of the phenoxy ring, whereas the closest commercially annotated analog WYE-176234 (CAS 201284-86-8) carries it at the para (4-) position . This single atomic rearrangement yields distinct CAS registry numbers (449745-83-9 vs. 201284-86-8), distinct InChIKeys, and distinct MDL identifiers (MFCD04063813 vs. separate entry), confirming they are non-interchangeable chemical entities under any procurement or screening workflow . In the broader biaryl hydroxyketone antivirulence series, para-substituted members (F1/F12/F19) demonstrated AgrA-mediated quorum-quenching activity, while ortho-substituted variants explored different conformational space that may engage alternative or overlapping targets—positional isomerism is a documented activity switch in this phenotype [1].

Positional isomerism Conformational analysis Medicinal chemistry SAR

Antivirulence Phenotype Class Association: Biaryl Hydroxyketone Scaffold Demonstrates Quorum-Quenching Activity in MRSA

The biaryl hydroxyketone chemotype to which 1-(2,4-dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one belongs has been systematically evaluated as a source of antivirulence agents against methicillin-resistant Staphylococcus aureus (MRSA). In the foundational 148-member library study, the most efficacious para-substituted member F12 (4f-12) achieved 98.1 ± 0.1% inhibition of MRSA-induced rabbit erythrocyte hemolysis at 1 μg/mL, operating through AgrA quorum-sensing regulator antagonism rather than direct bactericidal activity [1]. A follow-up in vivo study demonstrated that topical F12 at 20 mg/kg promoted murine MRSA wound healing by 72.3% and, when combined with cephalothin, extended MRSA-infected insect larva survival from 12 h to 84 h [2]. The para-substituted analog WYE-176234 is explicitly annotated as an antivirulence agent and antimalarial HDP inhibitor, confirming the class-level activity of 2,4-dihydroxyphenyl-phenoxyethanones . While direct ortho-isomer data within this specific phenotypic assay remain to be reported, the shared biaryl hydroxyketone core establishes the target compound as an unexplored positional isomer within a pharmacologically validated antivirulence scaffold.

Antivirulence Quorum quenching MRSA AgrA inhibition

Computed Physicochemical Differentiation: Ortho-Substitution Modulates Lipophilicity and Steric Parameters Relative to Para Isomer

Computational comparison of the ortho-isopropyl (target) and para-isopropyl (WYE-176234) isomers reveals differences in key molecular descriptors relevant to membrane permeability and target binding. The ortho substitution places the bulky isopropyl group adjacent to the ether oxygen, increasing steric hindrance around the hydrogen-bond-accepting ether and reducing the solvent-accessible surface area of that polar atom compared to the para isomer, where the isopropyl group is distal and does not shield the ether oxygen . The para-isomer WYE-176234 is reported with an ALogP of 3.779, a hydrogen bond donor count of 2, and a melting point of 167°C . While experimentally measured logP and solubility data for the ortho isomer are not yet published, the topological polar surface area (TPSA) is expected to be identical (66.76 Ų), yet the three-dimensional presentation of polarity differs substantially due to intramolecular steric effects—an important consideration for target-based screening where ligand shape complementarity governs binding .

Computational chemistry Drug-likeness Steric parameters LogP

Synthetic Tractability and Crystallinity: Biaryl Hydroxyketone Library Synthesis Demonstrates Accessible Chemistry for Ortho-Substituted Members

The Lewis-acid-catalyzed Friedel-Crafts acylation strategy reported by Yu et al. (2014) employed resorcinol derivatives and aryloxy acetonitriles to generate 148 biaryl hydroxyketones in a single synthetic step, with a large proportion of library members yielding diffraction-quality crystals [1]. This synthetic methodology is compatible with ortho-substituted phenoxy acetonitrile building blocks, indicating that the target ortho-isopropyl compound is accessible via the same convergent route. The high crystallinity observed across the library—including multiple ortho-substituted members—facilitates structure determination by X-ray crystallography, a significant advantage for structure-based drug design that is not uniformly available across all chalcone or deoxybenzoin subclasses [1]. In contrast, the para-isomer WYE-176234 is commercially supplied at 95% purity with standard characterization (NMR, HPLC, GC) , but no single-crystal X-ray structure has been deposited for either isomer in the Cambridge Structural Database as of the accessible literature.

Combinatorial synthesis Friedel-Crafts acylation Crystallography

Recommended Application Scenarios for 1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one Based on Current Evidence


SAR Expansion of Biaryl Hydroxyketone Antivirulence Agents Against MRSA

The para-isopropyl analog WYE-176234 is a validated antivirulence agent and HDP inhibitor, and the broader biaryl hydroxyketone library has produced F12, a compound with 98.1% MRSA hemolysis inhibition at 1 μg/mL and 72.3% wound healing efficacy in vivo [1]. The ortho-isopropyl target compound represents an unexplored positional isomer within this therapeutically relevant phenotype. Screening this compound in AgrA reporter assays, rabbit erythrocyte hemolysis protection, and MRSA-infected Galleria mellonella or murine wound models would directly test whether ortho substitution improves, retains, or ablates quorum-quenching activity relative to the para series.

Conformational Probe for Structure-Based Drug Design Targeting Quorum-Sensing Regulators

Ortho-isopropyl substitution sterically restricts rotation around the phenoxy-ethanone bond, locking the b-ring into a more defined conformational space compared to the freely rotating para isomer . This property makes the ortho isomer a valuable conformational probe for STD-NMR, X-ray crystallography, or molecular dynamics studies of biaryl hydroxyketone binding to AgrA or homologous response regulators. If co-crystal structures can be obtained, the ortho isomer may reveal binding poses inaccessible to para-substituted analogs, guiding rational design of next-generation quorum-quenching agents .

Comparative Metabolic Stability and Permeability Profiling of Positional Isomer Pairs

The ortho-isopropyl group shields the ether oxygen from solvent and metabolic enzymes, potentially altering Phase I metabolism (O-dealkylation) rates relative to the para isomer [1]. A head-to-head comparison of the ortho (CAS 449745-83-9) and para (CAS 201284-86-8) isomers in human liver microsome stability assays and Caco-2 permeability models would quantify the impact of this single-atom positional change on ADME properties. Such data are critical for lead optimization campaigns considering biaryl hydroxyketones as oral therapeutic candidates.

Chemical Biology Tool for Dissecting HDP (Host Defense Peptide) Modulation Pathways

The para-isomer WYE-176234 is annotated as an antimalarial HDP inhibitor, suggesting engagement with host defense peptide pathways relevant to innate immunity . The ortho-isomer, as a structurally distinct but chemically proximal analog, can serve as a selectivity control or complementary probe in HDP modulation studies. Differential activity between ortho and para isomers in HDP induction or inhibition assays would provide SAR resolution at the level of single-atom positional exchange, a rare and information-rich comparison in innate immunity chemical biology.

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